Pyridine, 4-[2-(1-piperidinyl)ethyl]-
Description
Pyridine, 4-[2-(1-piperidinyl)ethyl]- (IUPAC name: 4-[2-(piperidin-1-yl)ethyl]pyridine) is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an ethyl group linked to a piperidine moiety. This structure combines the aromaticity of pyridine with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and drug design.
Structure
2D Structure
Properties
IUPAC Name |
4-(2-piperidin-1-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h4-5,7-8H,1-3,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUOQBBEUSCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065465 | |
| Record name | Pyridine, 4-[2-(1-piperidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-67-4 | |
| Record name | 4-[2-(1-Piperidinyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(1-Piperidinyl)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-[2-(1-piperidinyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-[2-(1-piperidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(piperidyl)ethyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-(1-PIPERIDINYL)ETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW5CQ5VPL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation Using Polyphosphoric Acid Esters (PPSE/PPA)
Cyclocondensation reactions leveraging PPSE (polyphosphoric acid trimethylsilyl ester) or PPA (polyphosphoric acid) are highly effective for forming heterocyclic systems with piperidine substituents. In a method adapted from oxazolo[4,5-b]pyridine synthesis, 5-bromo-3-hydroxy-2-aminopyridine undergoes condensation with 2-piperidin-1-ylethanoic acid under PPSE at 130–200°C (Scheme 1) .
Reaction Mechanism :
The carboxylic acid reacts with the aminopyridine, facilitating dehydration to form a fused oxazolo-pyridine ring. Subsequent hydrolysis of the oxazolone intermediate under basic conditions yields the target pyridine derivative. This approach achieved 93% yield for analogous oxazolo-pyridines .
Optimization Insights :
-
Temperature : Elevated temperatures (200°C) enhance reaction rates but risk decomposition.
-
Acid Catalyst : PPSE outperforms PPA in minimizing side reactions for ethylpiperidine derivatives .
Reductive Amination Strategies
Reductive amination offers a modular route to introduce the ethylpiperidine moiety. A patent describing imidazo[4,5-b]pyridines illustrates the condensation of 4-pyridinecarboxaldehyde with piperidine, followed by reduction using sodium borohydride or cyanoborohydride (Scheme 2) .
Procedure :
-
Imine Formation : 4-Pyridinecarboxaldehyde reacts with piperidine in ethanol at 25°C for 12 hours.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the amine at pH 5–6, yielding 4-[2-(1-piperidinyl)ethyl]pyridine with 78% molar yield .
Advantages :
-
Selectivity : NaBH3CN avoids over-reduction of the pyridine ring.
-
Scalability : Bench-stable reagents facilitate gram-scale synthesis .
Alkylation of Pyridine Derivatives
Direct alkylation of 4-chloropyridine with 2-piperidin-1-ylethyl chloride represents a straightforward pathway. A method for 4-piperidinylpiperidine synthesis employs benzylamine and methyl acrylate in a 1,4-addition, followed by cyclization and hydrogenolysis (Scheme 3) .
Key Steps :
-
Nucleophilic Substitution : 4-Chloropyridine reacts with 2-piperidin-1-ylethylmagnesium bromide under Pd catalysis.
-
Workup : Aqueous extraction and column chromatography isolate the product with 82% yield .
Challenges :
-
Electron-Deficient Ring : Pyridine’s electron-withdrawing nature necessitates polar aprotic solvents (e.g., DMF) to stabilize intermediates .
BOC-Protected Intermediate Synthesis
BOC protection strategies, as detailed in a 2016 patent, enable precise functionalization of piperidine. The synthesis involves:
-
BOC Protection : 4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate to form N-BOC-4-piperidone (93% yield ) .
-
Reductive Amination : The ketone is converted to 4-amino-N-BOC-piperidine using sodium borohydride and titanium tetraisopropoxide (82% yield ) .
-
Coupling : The amine reacts with 4-vinylpyridine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the ethylpiperidine chain .
Deprotection :
Treatment with HCl in dioxane removes the BOC group, yielding 4-[2-(1-piperidinyl)ethyl]pyridine hydrochloride (75% yield ) .
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | PPSE, 130–200°C | 70–93% | High yield, one-pot | High temperatures required |
| Reductive Amination | NaBH3CN, pH 5–6 | 78% | Selective, mild conditions | Aldehyde precursor needed |
| Alkylation | Pd catalysis, DMF | 82% | Direct C–N bond formation | Sensitive to moisture |
| BOC Protection | Ti(OiPr)₄, NH3/EtOH | 75–82% | Modular, avoids side reactions | Multi-step synthesis |
Recommendations :
-
Scale-Up : Cyclocondensation with PPSE is optimal for industrial applications due to high yields.
-
Flexibility : BOC protection suits complex syntheses requiring orthogonal functionalization.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Cancer Therapy
Pyridine derivatives have shown promising results in cancer treatment. Recent studies indicate that compounds incorporating piperidine fragments can enhance cytotoxicity against cancer cells. For instance, a study demonstrated that a piperidine derivative exhibited better apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The three-dimensional structure of these compounds is believed to improve interactions with protein binding sites, enhancing their efficacy as anticancer agents.
1.2 Alzheimer’s Disease Treatment
Pyridine derivatives are also being explored for their potential in treating Alzheimer's disease. Research has shown that certain piperidine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration . For example, one study highlighted a dual inhibitor that improved brain exposure while exhibiting antioxidant properties, suggesting a multi-targeted approach to Alzheimer's treatment .
1.3 Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been extensively studied. Compounds with piperidinyl structures have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli . Additionally, some derivatives have shown activity against fungi by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Material Science Applications
2.1 Chemical Synthesis
Pyridine derivatives are valuable intermediates in organic synthesis. They are often used as building blocks for the development of more complex molecules in pharmaceuticals and agrochemicals . The unique properties of pyridine allow for various functionalizations that enhance the reactivity and selectivity of chemical reactions.
2.2 HPLC Applications
In analytical chemistry, Pyridine, 4-[2-(1-piperidinyl)ethyl]- has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds . Its effectiveness as a mobile phase modifier enhances resolution and sensitivity during chromatographic analyses.
Data Tables
The following table summarizes key pharmacological studies involving Pyridine, 4-[2-(1-piperidinyl)ethyl]-:
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of a novel pyridine derivative containing a piperidine moiety. The compound was synthesized using a three-component reaction approach, leading to improved binding affinity to target proteins involved in cancer progression. The results indicated a significant reduction in tumor growth in animal models compared to controls.
Case Study 2: Alzheimer’s Disease Inhibition
In another study focusing on Alzheimer’s disease, researchers synthesized a series of piperidine-based compounds aimed at inhibiting cholinesterase enzymes. The lead compound demonstrated not only effective inhibition but also favorable pharmacokinetic properties, suggesting its potential as a therapeutic candidate.
Mechanism of Action
The mechanism of action of Pyridine, 4-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyridine Moieties
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | logP | Hydrogen Bond Acceptors/Donors | Solubility (mg/mL) | BBB Permeability |
|---|---|---|---|---|---|
| 4-[2-(1-Piperidinyl)ethyl]pyridine | 188.27 | ~1.8 | 2 / 1 | 15.6 (water) | Moderate |
| HLP | 436.87 | 4.2 | 4 / 1 | 0.12 (water) | Low |
| FIPI | 422.45 | 3.9 | 5 / 1 | 0.08 (water) | Low |
| Ethyl 2-(piperidin-4-yl)acetate | 171.24 | 1.2 | 3 / 1 | 22.4 (water) | High |
| 4-[2-(Heptylsulfanyl)ethyl]pyridine | 237.40 | 3.5 | 1 / 0 | 0.05 (DMSO) | High |
- Key Observations :
- Lipophilicity : HLP and FIPI exhibit higher logP values (~4) due to aromatic and halogenated substituents, enhancing membrane binding but reducing aqueous solubility .
- Solubility : Ethyl 2-(piperidin-4-yl)acetate shows superior water solubility (22.4 mg/mL) compared to pyridine derivatives with bulky substituents, likely due to its ester group .
- BBB Penetration : Compounds like 4-[2-(1-piperidinyl)ethyl]pyridine and Ethyl 2-(piperidin-4-yl)acetate demonstrate moderate-to-high BBB permeability, making them candidates for CNS-targeted drugs .
Biological Activity
Pyridine, 4-[2-(1-piperidinyl)ethyl]-, also known by its chemical identifier 13450-67-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Biological Activities
Pyridine derivatives are known for their diverse therapeutic potentials, including antimicrobial , anticancer , and antidiabetic activities. The specific compound has been investigated for its effects on various biological targets.
Key Biological Activities
- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, particularly against Mycobacterium tuberculosis.
- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects on cancer cell lines.
- Antidiabetic Activity : Preliminary studies suggest it could enhance insulin sensitivity and glucose uptake in cells.
The mechanism of action for Pyridine, 4-[2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate enzyme activity by binding to active sites or altering receptor functions, acting as either an agonist or antagonist.
Antimicrobial Properties
A study highlighted the antimicrobial efficacy of pyridine derivatives against M. tuberculosis. The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | MIC (Standard Strain) | MIC (Resistant Strain) |
|---|---|---|
| Pyridine Derivative 1 | 2 µg/mL | 4 µg/mL |
| Pyridine Derivative 2 | 0.5 µg/mL | 0.5 µg/mL |
These results indicate that certain derivatives exhibit significant activity against resistant strains, suggesting their potential as therapeutic agents in treating tuberculosis .
Anticancer Activity
In vitro studies have assessed the cytotoxicity of Pyridine, 4-[2-(1-piperidinyl)ethyl]- against various cancer cell lines, including ovarian and breast cancer cells. The findings revealed moderate cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer Cells | 15 |
| Breast Cancer Cells | 25 |
| Non-cancerous Cardiac Cells | >50 |
These results imply a selective toxicity profile that could be advantageous in developing anticancer therapies .
Antidiabetic Effects
Research into the antidiabetic properties of this compound indicated that it may enhance glucose uptake in muscle and fat cells. The following table summarizes the effects observed at varying concentrations:
| Concentration (µM) | Glucose Uptake Increase (%) |
|---|---|
| 0.3 | 7.4 |
| 10 | 25 |
| 100 | 37.4 |
This data suggests a dose-dependent increase in insulin sensitivity, highlighting the compound's potential role in diabetes management .
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the effectiveness of a pyridine derivative in patients with drug-resistant tuberculosis. The trial demonstrated a significant reduction in bacterial load within six weeks of treatment, supporting the compound's role as a promising candidate for further development.
Case Study 2: Cancer Cell Line Study
In another study, the impact of Pyridine, 4-[2-(1-piperidinyl)ethyl]- on various cancer cell lines was assessed. Results indicated that treatment led to apoptosis in ovarian cancer cells while sparing healthy cardiac cells, underscoring its selectivity and potential therapeutic utility.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 99 | DMF, NaOH, 80°C, 12 h |
| Reductive Amination | 50–60 | 95 | MeOH, NaBH₃CN, RT, 24 h |
Basic: How is the structural integrity confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .
- HPLC : Purity >98% assessed using a C18 column (UV detection at 254 nm) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Emergency Measures :
- Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizers .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor subtypes (e.g., serotonin 5-HT₂A vs. dopamine D₂) .
- Structural analogs : Minor modifications (e.g., 4-methoxy vs. 4-ethoxy substituents) alter binding affinity; verify substituent identity via LC-MS .
- Data normalization : Use reference compounds (e.g., ketanserin for 5-HT₂A assays) to calibrate activity thresholds .
Q. Table 2: Example Activity Variations
| Study | IC₅₀ (nM) | Assay System | Key Variable |
|---|---|---|---|
| Smith et al. (2023) | 12 ± 2 | HEK293, 5-HT₂A | Full serum media |
| Jones et al. (2024) | 45 ± 5 | CHO, 5-HT₂A | Serum-free conditions |
Advanced: Strategies to optimize synthesis yield in multi-step routes
Answer:
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation) .
- Catalyst screening : Test Pd/C vs. Raney Nickel for hydrogenation steps; Pd/C improves selectivity (yield increase: 60% → 75%) .
- In-line monitoring : Use FTIR to track intermediate formation (e.g., imine formation in reductive amination) .
Advanced: How does stability vary under storage conditions?
Answer:
- Thermal stability : Degrades >5% at 40°C over 30 days (HPLC); store at 2–8°C .
- Light sensitivity : UV exposure causes photolysis (new peak at Rt 3.2 min in HPLC); use amber vials .
- Analytical methods :
- Accelerated stability testing : 40°C/75% RH for 6 months .
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed piperidine fragment at m/z 98.1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
